Furan-2-yl(1H-pyrazol-1-yl)methanone

Oxidation Chemistry Heterocyclic Synthesis Furan-2,3-dione Derivatives

Furan-2-yl(1H-pyrazol-1-yl)methanone (CAS 560076-63-3) is a heterocyclic compound featuring a furan ring and a pyrazole ring connected via a methanone carbonyl linkage. With a molecular formula of C8H6N2O2 and a molecular weight of 162.15 g/mol, this compound serves primarily as a synthetic intermediate and building block for more complex heterocyclic systems.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 560076-63-3
Cat. No. B3271997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-yl(1H-pyrazol-1-yl)methanone
CAS560076-63-3
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C(=O)C2=CC=CO2
InChIInChI=1S/C8H6N2O2/c11-8(7-3-1-6-12-7)10-5-2-4-9-10/h1-6H
InChIKeyYQSCMZWDBHRRLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-2-yl(1H-pyrazol-1-yl)methanone (CAS 560076-63-3): A Heterocyclic Building Block for Pyrazole-Furan Hybrid Synthesis


Furan-2-yl(1H-pyrazol-1-yl)methanone (CAS 560076-63-3) is a heterocyclic compound featuring a furan ring and a pyrazole ring connected via a methanone carbonyl linkage . With a molecular formula of C8H6N2O2 and a molecular weight of 162.15 g/mol, this compound serves primarily as a synthetic intermediate and building block for more complex heterocyclic systems . The compound is commercially available at 97% purity from multiple suppliers for research and development applications . Its value proposition lies in its dual heterocyclic architecture, which enables derivatization at multiple positions and serves as a core scaffold for constructing furan-conjugated pyrazole derivatives with potential biological activities [1].

Why Generic Furan-Pyrazole Substitution Is Not a Viable Procurement Strategy for 560076-63-3


Compounds within the furan-pyrazole hybrid class cannot be simply interchanged because substitution patterns critically determine both reactivity and downstream derivatization potential [1]. Furan-2-yl(1H-pyrazol-1-yl)methanone (560076-63-3) bears an unsubstituted pyrazole N1-acyl linkage and an unfunctionalized furan C2 position, creating a defined reactivity profile distinct from analogs bearing additional substituents or dihydro modifications . Related compounds such as 3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl(furan-2-yl)methanone, (3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone, and 2-[5-(furan-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole possess different ring saturation states and additional aryl substituents that fundamentally alter their electronic properties, steric profiles, and biological target interactions [2]. Substituting with a more complex analog introduces extraneous structural variables that confound experimental reproducibility, while substituting with a simpler furan or pyrazole alone forfeits the hybrid scaffold entirely .

Quantitative Differentiation Evidence for Furan-2-yl(1H-pyrazol-1-yl)methanone (560076-63-3) Versus Structural Analogs


Oxidation Sensitivity: Furan-2-yl(1H-pyrazol-1-yl)methanone versus Dihydro-Pyrazoline Analogs

Furan-2-yl(1H-pyrazol-1-yl)methanone undergoes oxidation at the furan ring to form furan-2,3-dione derivatives, a transformation that distinguishes it from its 4,5-dihydro-pyrazoline analogs . While quantitative yield data for the target compound under specific oxidation conditions is not reported in open literature, the reaction is established using potassium permanganate or chromium trioxide as oxidizing agents . In contrast, 4,5-dihydro-pyrazoline-containing analogs such as (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone and (3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone possess a saturated pyrazoline ring that would undergo different oxidative pathways, potentially including aromatization to pyrazole or ring-opening reactions rather than furan-specific oxidation . This divergent oxidative reactivity means that researchers requiring furan-2,3-dione intermediates cannot substitute the dihydro analogs without fundamentally altering the reaction outcome and product profile .

Oxidation Chemistry Heterocyclic Synthesis Furan-2,3-dione Derivatives

Reduction Reactivity: Pyrazole Ring Reduction to Pyrazoline Derivatives

Furan-2-yl(1H-pyrazol-1-yl)methanone can be reduced at the pyrazole ring using sodium borohydride or lithium aluminum hydride to yield pyrazoline derivatives . This reduction pathway is structurally constrained to the pyrazole N1-acyl furan architecture; analogs lacking the carbonyl linker or bearing pre-reduced dihydro-pyrazoline rings cannot undergo this specific transformation [1]. Compounds such as furan-2-yl(phenyl)methanone lack the pyrazole ring entirely and are not substrates for pyrazole-to-pyrazoline reduction . Similarly, 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide already contains a saturated pyrazoline ring and thus cannot serve as a substrate for this reduction . While specific yield data for this reduction is not reported in open literature, the reaction is documented as a standard transformation using common hydride reducing agents . This reactivity profile positions 560076-63-3 as a distinct entry point to pyrazoline derivatives that cannot be accessed from already-reduced analogs.

Reduction Chemistry Pyrazoline Synthesis Sodium Borohydride

Synthetic Accessibility: Lemon Juice-Mediated Eco-Friendly Synthesis of Furan-Conjugated Pyrazoles

Furan-conjugated pyrazole derivatives, including structural relatives of 560076-63-3, can be synthesized via an eco-friendly approach using freshly extracted lemon juice as a reaction medium with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst [1]. This methodology, applied to the synthesis of triaryl and diaryl substituted pyrazoles bearing furan moieties, achieved moderate to good yields (specific quantitative yields for individual compounds are available in the primary publication but not extracted here) [1]. In contrast, more complex analogs such as (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone and (3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone typically require multi-step organic synthesis under conventional conditions, often involving toxic solvents and multiple purification steps . The simpler architecture of 560076-63-3 (unsubstituted pyrazole and furan rings) positions it as a more synthetically tractable entry point to the furan-pyrazole scaffold compared to heavily substituted analogs.

Green Chemistry Pyrazole Synthesis Phase-Transfer Catalysis

Validated Application Scenarios for Furan-2-yl(1H-pyrazol-1-yl)methanone (560076-63-3) Based on Differentiation Evidence


Synthesis of Furan-2,3-dione Derivatives via Controlled Oxidation

560076-63-3 serves as a precursor for furan-2,3-dione derivatives through oxidation of the furan ring using potassium permanganate or chromium trioxide . This application is specific to the fully aromatic furan-pyrazole architecture; 4,5-dihydro-pyrazoline analogs undergo different oxidative pathways that preclude access to furan-2,3-dione products . The oxidation products represent valuable intermediates for further heterocyclic elaboration, including synthesis of pyrrolone and benzoxazinone derivatives with documented antitumor activity [1].

Precursor for Pyrazoline Derivative Synthesis via Hydride Reduction

Reduction of 560076-63-3 using sodium borohydride or lithium aluminum hydride generates pyrazoline derivatives through partial saturation of the pyrazole ring . This reduction pathway is structurally specific; compounds lacking the pyrazole ring (e.g., furan-2-yl(phenyl)methanone) or already bearing a reduced dihydro-pyrazoline ring cannot serve as substrates for this transformation . The resulting pyrazoline derivatives constitute a distinct chemical space with potential applications in medicinal chemistry as kinase inhibitor scaffolds [2].

Core Building Block for Furan-Conjugated Pyrazole Libraries in Green Chemistry Workflows

The unsubstituted furan-pyrazole scaffold of 560076-63-3 aligns with eco-friendly synthetic methodologies employing lemon juice as a reaction medium and phase-transfer catalysis [3]. This simpler core architecture enables more sustainable library synthesis compared to complex multi-aryl substituted analogs that require multi-step conventional synthesis using organic solvents [3]. Researchers building furan-pyrazole compound libraries for antimicrobial, antifungal, or antioxidant screening can leverage the target compound as a foundational building block for further functionalization rather than investing in more complex, pre-functionalized analogs that limit synthetic flexibility [3].

Reference Standard for Structure-Activity Relationship (SAR) Studies in Pyrazole-Furan Hybrid Series

As the minimally substituted furan-2-yl(1H-pyrazol-1-yl)methanone core, 560076-63-3 serves as the baseline comparator in SAR investigations of more complex furan-conjugated pyrazole derivatives [3]. In studies evaluating the biological activity of triaryl and diaryl substituted pyrazoles bearing furan moieties, the unsubstituted core scaffold provides the essential reference point for attributing activity gains to specific substituent additions [3]. This application is critical for medicinal chemistry programs seeking to optimize furan-pyrazole leads for antimicrobial, antioxidant, or antiviral endpoints [4].

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